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Compound of Interest

Compound Name: 4-(Pyridin-4-ylsulfanyl)phenol

CAS No.: 64557-73-9

Cat. No.: B2855239

Get Quote

Part 1: Executive Summary & Chemical Identity
Critical Identity Verification (Safety & Procurement
Warning)
⚠ ATTENTION RESEARCHERS: A significant discrepancy exists in public chemical databases

regarding the CAS number provided in the request (55489-15-1).

Database Conflict: Many major vendors (e.g., BLDPharm, Apollo Scientific) associate CAS

55489-15-1 with 5-Ethoxy-2-mercaptobenzimidazole.

Target Molecule: This guide focuses exclusively on the textual topic requested: 4-(Pyridin-4-
ylsulfanyl)phenol.

Action: When ordering, ignore the CAS number and search by structure or chemical name to

ensure you receive the correct pyridine-thioether scaffold.
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4-(Pyridin-4-ylsulfanyl)phenol represents a "privileged scaffold" in organic synthesis,

characterized by a unique electronic "push-pull" system. It features an electron-rich phenol ring

linked via a sulfur atom to an electron-deficient pyridine ring.

Feature Chemical Role Application Domain

Phenolic -OH Nucleophile / Anchor

Handle for PROTAC linkers,

ether formation, and MOF strut

construction.

Thioether (-S-) Flexible Linker

Metabolic stability (vs. ethers),

bond angle modulation, redox-

active site.

Pyridine Nitrogen H-Bond Acceptor / Ligand

Kinase hinge binding, metal

coordination (

,

), pH-sensitive solubility.

Part 2: Synthetic Protocols
Protocol A: De Novo Synthesis (SNAr Coupling)
Use this protocol if the commercial building block is unavailable or requires high-purity re-

synthesis.

Mechanism: Nucleophilic Aromatic Substitution (

). The thiolate anion of 4-mercaptophenol attacks the electron-deficient 4-position of the
pyridine ring.

Reagents:

4-Chloropyridine hydrochloride (1.0 equiv)

4-Mercaptophenol (1.1 equiv)

Potassium Carbonate (
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) (2.5 equiv)

Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

mercaptophenol (1.1 equiv) in DMF (0.5 M concentration).

Deprotonation: Add

(2.5 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution may
darken as the thiolate forms.

Expert Insight: We use excess base to neutralize the HCl salt of the pyridine starting

material and deprotonate the thiol.

Addition: Add 4-chloropyridine hydrochloride (1.0 equiv) slowly.

Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

or Ar) for 4–6 hours.

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The product typically runs lower

than the thiol but higher than the pyridine salt.

Work-up:

Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).

Adjust pH to ~6–7 using dilute HCl. The product often precipitates as an off-white solid.

Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine,

dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Gradient: 0
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5% MeOH in DCM).

Protocol B: -Alkylation (Derivatization)
The primary use of this building block is to attach it to a larger drug scaffold via the phenol.

Reagents:

4-(Pyridin-4-ylsulfanyl)phenol (1.0 equiv)

Alkyl Halide (R-X) (1.1 equiv)

Cesium Carbonate (

) (1.5 equiv)

Solvent: Acetonitrile (ACN) or DMF

Methodology:

Dissolve the phenol building block in ACN.

Add

. Stir for 10 mins.

Why Cesium? The "Cesium Effect" improves solubility in organic solvents and enhances

the nucleophilicity of the phenoxide oxygen, reducing

- vs

-alkylation competition.

Add the Alkyl Halide.[2] Heat to reflux (for chlorides) or 60°C (for bromides/iodides).

Monitor consumption of the phenol.[3]

Part 3: Strategic Applications & Workflows
Medicinal Chemistry: Kinase Inhibitor Design
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This scaffold is a bioisostere for the diaryl ether moiety found in drugs like Cabozantinib (c-

Met/VEGFR2 inhibitor).

Advantage: The thioether (-S-) linkage is more lipophilic than the ether (-O-) and alters the

bond angle between rings, potentially accessing different pockets in the ATP-binding site.

Metabolic Note: The sulfur atom is susceptible to oxidation (Sulfoxide/Sulfone) by CYP450

enzymes. This can be used deliberately to create prodrugs or active metabolites.

Materials Science: Coordination Polymers (MOFs)
The "V-shape" geometry (approx. 100-110° at the sulfur) allows this molecule to act as a bent

ditopic ligand.

Binding Mode: The Pyridine N binds soft metals (

,

), while the Phenol O (deprotonated) can bridge hard metals (

,

) or form hydrogen-bonded networks.

Visualization: Divergent Synthesis Pathway
The following diagram illustrates how this single building block diverges into three distinct

material classes.
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Caption: Divergent synthetic utility of the scaffold. The phenolic handle allows drug

derivatization (Blue), while the sulfur core allows redox tuning (Red), and the pyridine nitrogen

facilitates polymer assembly (Green).

Part 4: Handling & Stability Data
Parameter Specification / Advice

Storage

Store at 2–8°C under inert gas (Argon

recommended). Sulfur is prone to slow oxidation

in air.

Solubility
Soluble in DMSO, DMF, MeOH. Sparingly

soluble in water/DCM.

pKa
Phenol ~9.5; Pyridine conjugate acid ~5.2.

(Zwitterionic character is minimal but possible).

Toxicity
Treat as a standard toxic phenol/pyridine

derivative. Irritant to eyes/skin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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